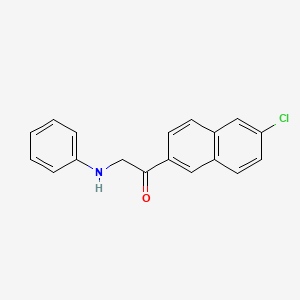
1-acetyl-N-(4-nitrophenyl)-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one is a complex organic compound that features an indole core substituted with a nitrophenylamino group and an ethanone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the nitrophenylamino group and the ethanone moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylamino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds
Scientific Research Applications
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The indole core may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of signal transduction, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-((4-Chlorophenyl)amino)-1H-indol-1-yl)ethan-1-one: This compound has a chlorophenyl group instead of a nitrophenyl group, which may alter its biological activity and chemical reactivity.
1-(3-((4-Methylphenyl)amino)-1H-indol-1-yl)ethan-1-one: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
1-(3-((4-Methoxyphenyl)amino)-1H-indol-1-yl)ethan-1-one: The methoxy group can affect the compound’s electronic properties and interactions with molecular targets
Properties
CAS No. |
67766-00-1 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-[3-(4-nitroanilino)indol-1-yl]ethanone |
InChI |
InChI=1S/C16H13N3O3/c1-11(20)18-10-15(14-4-2-3-5-16(14)18)17-12-6-8-13(9-7-12)19(21)22/h2-10,17H,1H3 |
InChI Key |
GYUDGEIHAIOLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

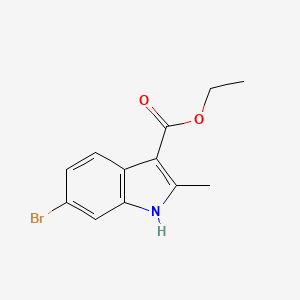
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
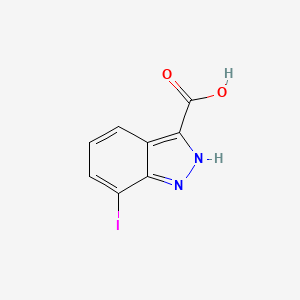
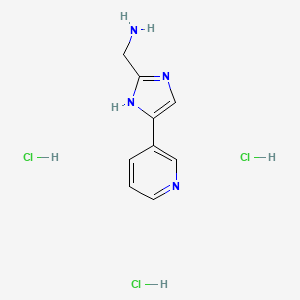
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)

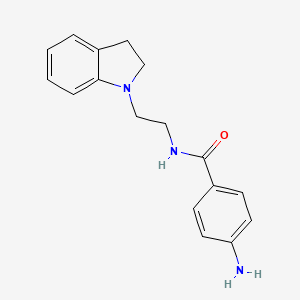

![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
